4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid
CAS No.: 2731008-55-0
Cat. No.: VC11607514
Molecular Formula: C5H3FO5S2
Molecular Weight: 226.2 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid - 2731008-55-0](/images/no_structure.jpg)
Specification
CAS No. | 2731008-55-0 |
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Molecular Formula | C5H3FO5S2 |
Molecular Weight | 226.2 g/mol |
IUPAC Name | 4-fluorosulfonyloxythiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C5H3FO5S2/c6-13(9,10)11-3-1-4(5(7)8)12-2-3/h1-2H,(H,7,8) |
Standard InChI Key | WLLRIUKQHYFZNB-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC=C1OS(=O)(=O)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid is C₅H₃FO₅S₂, derived from the substitution pattern on the thiophene core. Comparative analysis with structurally similar compounds, such as 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid (C₅H₂BrFO₄S₂ ), reveals key trends:
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Density: Fluorosulfonyl-containing thiophenes exhibit densities near 2.09 g/cm³ , attributed to the electron-withdrawing effects of the -OSO₂F group.
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Boiling Point: Elevated boiling points (~422°C ) are common due to polar functional groups enhancing intermolecular forces.
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Reactivity: The fluorosulfonyloxy group acts as a strong leaving group, facilitating nucleophilic substitution reactions, while the carboxylic acid enables conjugation or salt formation.
A comparison of molecular descriptors is provided below:
Physicochemical Properties
Thermal Stability
The compound’s melting point is anticipated to exceed 250°C, based on analogues like 5-(4-fluorophenyl)thiophene-2-carboxylic acid (mp: 250–254°C ). The fluorosulfonyl group enhances thermal stability through strong sulfur-oxygen bonds.
Solubility
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Polar Solvents: High solubility in DMF, DMSO, and acetone due to polar functional groups.
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Aqueous Solubility: Limited at neutral pH but improves under basic conditions via carboxylate formation.
Applications in Industrial and Academic Research
Pharmaceutical Intermediates
Thiophene carboxylic acids are pivotal in drug development. For instance, 3-(4-chloro-benzyloxy)-thiophene-2-carboxylic acid is used in anti-inflammatory and anticancer agents . The fluorosulfonyloxy group in the target compound could serve as a leaving group in prodrug synthesis or enzyme-targeted therapies.
Organic Electronics
Fluorosulfonyl groups enhance electron-deficient character, making the compound suitable for n-type organic semiconductors. Similar derivatives are employed in OLEDs and conductive polymers .
Agricultural Chemistry
As a potential herbicide intermediate, the compound’s reactivity enables derivatization into bioactive molecules. Analogue studies highlight thiophene derivatives’ efficacy in pest control .
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